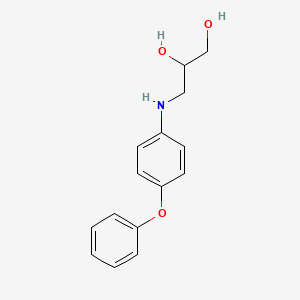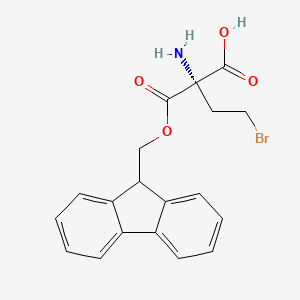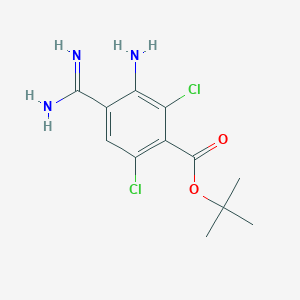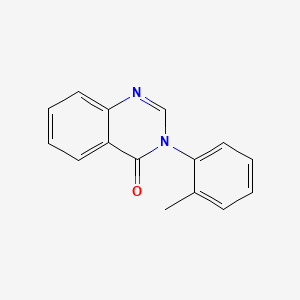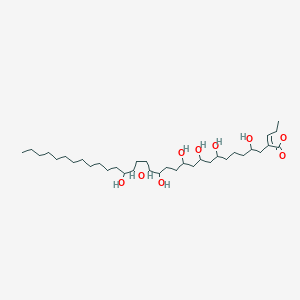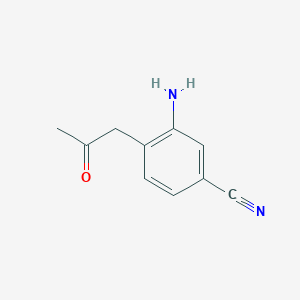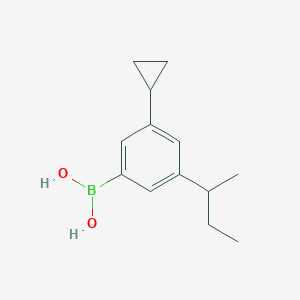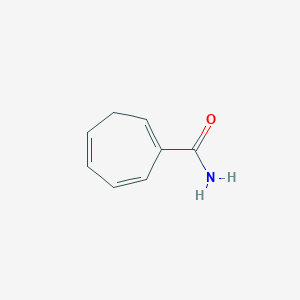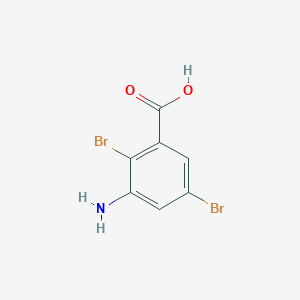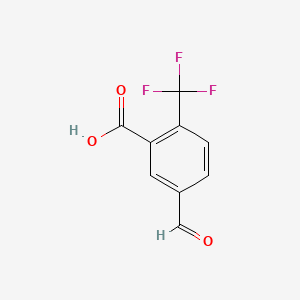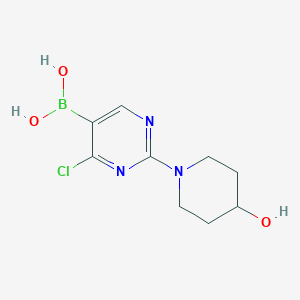
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring substituted with a chloro group and a hydroxypiperidinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine with a boronic acid reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods ensure the production of high-purity this compound suitable for various applications .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology: Its structure allows for the modification of biological targets, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrimidine ring and its substituents can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 2-(4-Hydroxypiperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Uniqueness: (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a boronic acid group with a chloro-substituted pyrimidine ring and a hydroxypiperidinyl group.
Propriétés
Formule moléculaire |
C9H13BClN3O3 |
|---|---|
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
[4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)5-12-9(13-8)14-3-1-6(15)2-4-14/h5-6,15-17H,1-4H2 |
Clé InChI |
RVXVJDGZHHZNAD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1Cl)N2CCC(CC2)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
